molecular formula C13H22N2O4 B1380364 1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid CAS No. 1334416-52-2

1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid

Cat. No.: B1380364
CAS No.: 1334416-52-2
M. Wt: 270.32 g/mol
InChI Key: NXSFCOFBYPGVMY-UHFFFAOYSA-N
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Description

This compound, also known as 1-(tert-Butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid, is a chemical with the linear formula C13H22N2O4 . It contains a total of 41 atoms, including 22 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The compound contains a total of 42 bonds, including 20 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 secondary amine .

Scientific Research Applications

Metabolism and Chemical Transformation

  • CYP2C8- and CYP3A-Mediated C-Demethylation : A study highlighted the metabolism of a compound structurally related to "1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid", focusing on the oxidation and demethylation processes mediated by human cytochrome P450 isoforms. This research provides insight into the metabolic pathways and the formation of various metabolites, which is crucial for drug development and understanding the chemical's behavior in biological systems (C. Prakash et al., 2008).

Synthesis of Novel Compounds

  • Regio-selective Synthesis : Research on the regio-selective synthesis of novel compounds using tert-butyl moiety to direct selective substitutions, demonstrating innovative approaches to synthesizing complex chemical structures. This work contributes to expanding the toolkit available for organic synthesis, enabling the creation of novel compounds with potential applications in various fields (D. Nguyen et al., 2009).

Crystal Structure Analysis

  • Crystal Structure Determination : A study described the synthesis and crystal structure of a related compound, providing detailed insights into the molecular configuration and intermolecular interactions. Understanding the crystal structure is vital for the design of new materials and pharmaceuticals by revealing the fundamental aspects of molecular geometry and bonding (S. Naveen et al., 2007).

Chemical Reactions and Mechanisms

  • Redox-Annulations with α,β-Unsaturated Carbonyl Compounds : This research demonstrated the ability of cyclic amines to undergo redox-annulations, leading to the formation of ring-fused pyrrolines. Such chemical reactions are crucial for constructing complex molecular architectures, offering pathways to synthesize novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Y. Kang et al., 2015).

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group, which is known to protect amines during organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets by protecting amines during biochemical reactions, and then be removed to allow the amines to participate in subsequent reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the addition and removal of the BOC group are pH-dependent processes . Therefore, changes in pH could affect the compound’s ability to protect amines and its overall efficacy. Additionally, the compound’s stability and reactivity may be influenced by temperature and the presence of other reactive molecules.

Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that are essential for further biochemical processes. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it participates in various biochemical reactions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-5-13(10(16)17)8-14-6-4-9(13)15/h9,14H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFCOFBYPGVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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